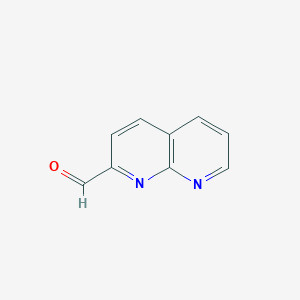

1,8-Naphthyridine-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,8-naphthyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-8-4-3-7-2-1-5-10-9(7)11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEQVJDZTRPUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365984 | |

| Record name | 1,8-naphthyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64379-45-9 | |

| Record name | 1,8-naphthyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-naphthyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1,8-Naphthyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Naphthyridine-2-carbaldehyde is a heterocyclic aldehyde belonging to the naphthyridine class of compounds. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules with a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. The presence of a reactive carbaldehyde group at the 2-position makes this compound a versatile building block for the synthesis of a diverse array of derivatives, further expanding its potential in drug discovery and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, along with relevant experimental protocols and a discussion of its potential biological significance.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point of 138 °C. It possesses a molecular weight of 158.16 g/mol and a density of 1.299 g/cm³. The calculated boiling point is 331.3 °C at 760 mmHg, and it has a flash point of 158.5 °C. For safe handling, it is classified as an irritant, and appropriate personal protective equipment should be used. It is advisable to store the compound under an inert atmosphere at 2-8°C.[1][2]

A summary of the key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆N₂O | [1] |

| Molecular Weight | 158.16 g/mol | [1] |

| CAS Number | 64379-45-9 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 138 °C | [1] |

| Boiling Point | 331.3 °C at 760 mmHg | [1] |

| Density | 1.299 g/cm³ | [1] |

| Flash Point | 158.5 °C | [1] |

| IUPAC Name | [1][3]naphthyridine-2-carbaldehyde | [2] |

| InChI Key | TXEQVJDZTRPUKO-UHFFFAOYSA-N | [2] |

| SMILES | O=Cc1ccc2c(n1)nccc2 | [1] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. Below is a summary of expected spectral data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands. A strong C=O stretching vibration for the aldehyde group is expected around 1700 cm⁻¹. C-H stretching vibrations for the aromatic rings will appear above 3000 cm⁻¹, and the characteristic C-H stretch of the aldehyde group may be observed as a weaker band around 2700-2800 cm⁻¹. The C=N and C=C stretching vibrations of the naphthyridine ring will be present in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (158.16 g/mol ). Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29).

Synthesis of this compound

A plausible and widely used method for the synthesis of the 1,8-naphthyridine core is the Friedländer annulation. This reaction involves the condensation of a 2-aminopyridine derivative with a carbonyl compound containing an α-methylene group. For the synthesis of this compound, a suitable starting material would be 2-amino-3-formylpyridine, which can be reacted with an appropriate three-carbon building block.

Experimental Protocol: Friedländer Synthesis (General Procedure)

This protocol is a general representation of the Friedländer synthesis and can be adapted for the synthesis of this compound.

Materials:

-

2-aminonicotinaldehyde

-

A suitable carbonyl compound (e.g., a protected acrolein derivative)

-

Base catalyst (e.g., NaOH, KOH, or an amine)

-

Solvent (e.g., ethanol, water)

Procedure:

-

Dissolve 2-aminonicotinaldehyde (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the carbonyl compound (1-1.2 equivalents) to the solution.

-

Add the base catalyst (catalytic amount to 1 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Caption: General workflow for the Friedländer synthesis of 1,8-naphthyridines.

Chemical Reactivity and Synthetic Applications

The aldehyde functionality of this compound is a key feature that allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis. Common reactions involving the aldehyde group include oxidation, reduction, and carbon-carbon bond-forming reactions.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. This compound can be reacted with a phosphorus ylide to introduce a variety of substituted vinyl groups at the 2-position of the naphthyridine ring.

Materials:

-

This compound

-

A suitable phosphonium salt

-

A strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., THF, DMSO)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in the anhydrous solvent.

-

Cool the suspension to 0 °C or -78 °C, depending on the base.

-

Slowly add the strong base to generate the ylide (a color change is often observed).

-

Stir the mixture for a period to ensure complete ylide formation.

-

Dissolve this compound (1 equivalent) in the anhydrous solvent and add it dropwise to the ylide solution at the same low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: General workflow for the Wittig reaction of this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is useful for synthesizing α,β-unsaturated compounds. This compound can undergo Knoevenagel condensation with various active methylene compounds like malononitrile or ethyl cyanoacetate.

Materials:

-

This compound

-

An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

A basic catalyst (e.g., piperidine, ammonium acetate)

-

Solvent (e.g., ethanol, toluene)

Procedure:

-

Dissolve this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in the solvent in a round-bottom flask.

-

Add a catalytic amount of the basic catalyst.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Reductive Amination

Reductive amination is a method to convert aldehydes and ketones into amines. This compound can be reacted with a primary or secondary amine in the presence of a reducing agent to form the corresponding substituted aminomethyl-1,8-naphthyridine.

Materials:

-

This compound

-

A primary or secondary amine

-

A reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

-

Solvent (e.g., methanol, dichloromethane)

-

An acid catalyst (optional, e.g., acetic acid)

Procedure:

-

Dissolve this compound (1 equivalent) and the amine (1-1.2 equivalents) in the solvent in a round-bottom flask.

-

If necessary, add a catalytic amount of an acid to facilitate imine formation.

-

Stir the mixture at room temperature for a period to allow for imine formation.

-

Add the reducing agent portion-wise to the reaction mixture.

-

Stir until the reaction is complete (monitored by TLC).

-

Quench the reaction carefully with water or a dilute acid solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Biological Significance and Signaling Pathways

The 1,8-naphthyridine scaffold is a well-established pharmacophore with a broad spectrum of biological activities. While specific studies on the biological effects of this compound are limited, derivatives of the closely related 1,8-naphthyridine-2-carboxamide have been shown to possess anti-inflammatory properties. For instance, certain 1,8-naphthyridine-2-carboxamide derivatives have been found to attenuate inflammatory responses in lipopolysaccharide (LPS)-treated microglial cells by suppressing the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[4] This pathway is a critical component of the innate immune response and is implicated in various inflammatory diseases.

The aldehyde group of this compound serves as a handle to synthesize a library of compounds that could be screened for their ability to modulate this and other signaling pathways.

Caption: Simplified TLR4 signaling pathway, a potential target for 1,8-naphthyridine derivatives.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential for applications in medicinal chemistry and drug development. Its straightforward synthesis and the reactivity of its aldehyde group allow for the generation of a wide range of derivatives. The established biological importance of the 1,8-naphthyridine scaffold, particularly in the context of anti-inflammatory and antimicrobial activities, makes this compound an attractive starting point for the design and synthesis of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore their therapeutic potential. This technical guide provides a solid foundation of its chemical properties and synthetic utility for researchers in the field.

References

- 1. rsc.org [rsc.org]

- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1,8-Naphthyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,8-naphthyridine-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The 1,8-naphthyridine core is a privileged scaffold found in numerous biologically active compounds, and the 2-carbaldehyde functional group serves as a versatile handle for further molecular elaboration.[1] This document details a robust two-step synthetic pathway and provides expected characterization data based on established spectroscopic principles and data from closely related analogues.

Synthesis of this compound

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the construction of the 1,8-naphthyridine core via a Friedländer annulation to yield 2-methyl-1,8-naphthyridine. The second step is the selective oxidation of the methyl group to the desired carbaldehyde using selenium dioxide.

A visual representation of this synthetic pathway is provided below.

Caption: Two-step synthesis of this compound.

Step 1: Friedländer Synthesis of 2-Methyl-1,8-naphthyridine

The Friedländer synthesis is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[2] In this case, 2-aminonicotinaldehyde reacts with acetone in the presence of a choline hydroxide catalyst in water to afford 2-methyl-1,8-naphthyridine in excellent yield.[2]

| Parameter | Value |

| Reactants | 2-Aminonicotinaldehyde, Acetone |

| Catalyst | Choline Hydroxide (1 mol%) |

| Solvent | Water (H₂O) |

| Temperature | 50 °C |

| Reaction Time | 6 hours |

| Yield | 99% |

| Reference | Majumdar, et al. (2021)[2] |

Step 2: Oxidation to this compound

The methyl group at the C2 position of the 1,8-naphthyridine ring is activated and can be selectively oxidized to an aldehyde using selenium dioxide (SeO₂). This type of reaction, known as the Riley oxidation, is effective for the oxidation of activated methyl and methylene groups. A similar transformation has been successfully applied to the synthesis of 1,8-naphthyridine-2,7-dicarboxaldehyde from 2,7-dimethyl-1,8-naphthyridine.[3]

| Parameter | Value |

| Reactant | 2-Methyl-1,8-naphthyridine |

| Oxidizing Agent | Selenium Dioxide (SeO₂) |

| Solvent | Dioxane |

| Temperature | Reflux |

| Reference | Adapted from Goswami, et al. (2005)[3] |

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical properties and the expected spectroscopic data.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 64379-45-9 | [4] |

| Molecular Formula | C₉H₆N₂O | [4] |

| Molecular Weight | 158.16 g/mol | [4] |

| Appearance | Solid | |

| Storage | Inert atmosphere, 2-8 °C | [4] |

Spectroscopic Data

The following tables provide the anticipated spectroscopic data for this compound based on the analysis of related structures and general spectroscopic principles.

¹H NMR Spectroscopy (Expected Data)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aldehyde-H | ~10.0 | Singlet (s) | N/A | The aldehyde proton is highly deshielded.[5] |

| H-3 | ~8.2 | Doublet (d) | ~8.5 | Coupled to H-4. |

| H-4 | ~7.6 | Doublet (d) | ~8.5 | Coupled to H-3. |

| H-5 | ~8.3 | Doublet of doublets (dd) | ~8.0, 2.0 | Coupled to H-6 and H-7. |

| H-6 | ~7.5 | Doublet of doublets (dd) | ~8.0, 4.5 | Coupled to H-5 and H-7. |

| H-7 | ~9.1 | Doublet of doublets (dd) | ~4.5, 2.0 | Coupled to H-5 and H-6. Data for parent 1,8-naphthyridine can be found here.[6] |

¹³C NMR Spectroscopy (Expected Data)

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C=O | ~193 | Typical for aromatic aldehydes.[5] |

| C-2 | ~153 | Attached to the aldehyde group and nitrogen. |

| C-3 | ~122 | |

| C-4 | ~137 | |

| C-4a | ~121 | Bridgehead carbon. |

| C-5 | ~129 | |

| C-6 | ~121 | |

| C-7 | ~153 | |

| C-8a | ~156 | Bridgehead carbon. Data for parent 1,8-naphthyridine can be found here.[7] |

Infrared (IR) Spectroscopy (Expected Data)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O (aldehyde) | ~1700-1720 | Strong | Conjugation with the aromatic ring may lower the frequency slightly. |

| C-H (aldehyde) | ~2720 and ~2820 | Weak-Medium | Two characteristic bands for the aldehyde C-H stretch. |

| C=N, C=C (aromatic) | ~1500-1600 | Medium-Strong | Multiple bands are expected for the aromatic ring stretching vibrations. |

| C-H (aromatic) | >3000 | Medium-Weak | Aromatic C-H stretching vibrations. |

Mass Spectrometry (Expected Data)

| Technique | Expected m/z | Notes |

| Electron Ionization (EI) | 158 (M⁺) | The molecular ion peak should be prominent. Fragmentation would likely involve the loss of the -CHO group (m/z 29) and CO (m/z 28). The mass spectrum for the parent 1,8-naphthyridine shows a prominent molecular ion.[8] |

| Electrospray Ionization (ESI) | 159 [M+H]⁺ | In positive ion mode, the protonated molecule is expected. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, workup, and purification of 1,8-naphthyridine derivatives.

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. rsc.org [rsc.org]

- 6. 1,8-Naphthyridine(254-60-4) 1H NMR [m.chemicalbook.com]

- 7. 1,8-Naphthyridine(254-60-4) IR2 [m.chemicalbook.com]

- 8. 1,8-Naphthyridine [webbook.nist.gov]

Spectroscopic and Synthetic Profile of 1,8-Naphthyridine-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,8-Naphthyridine-2-carbaldehyde and its derivatives. Due to the limited availability of direct experimental data for this compound, this document presents a detailed analysis of closely related compounds to offer valuable insights for researchers in the field. The guide includes tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols for the synthesis and characterization of 1,8-naphthyridine derivatives, and a visual representation of a key synthetic pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for compounds structurally related to this compound. This information serves as a valuable reference for the characterization of this class of molecules.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of a Related 1,8-Naphthyridine Derivative

| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |

| 2-Amino-7-azido-1,8-naphthyridine | - | 8.1 (d, 1H, J = 8.0 Hz), 7.76 (d, 1H, J = 8.0 Hz), 7.69 (d, 1H, J = 8.0 Hz), 6.9 (d, 1H, J = 8.0 Hz), 5.5 (bs, 2H)[1] |

| 2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde | - | 10.23 (s, 1H), 8.70 (d, 1H, J = 8.9 Hz), 8.52 (bs, 1H), 8.37 (d, 1H, J = 3.1 Hz), 8.34 (d, 1H)[1] |

Table 2: ¹³C NMR Spectral Data of a Related 1,8-Naphthyridine Derivative

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | DMSO-d₆ | 161.78, 159.88, 158.29, 156.40, 148.88, 146.36, 137.84, 120.86, 118.40, 116.84, 98.87, 50.46, 45.48[2] |

| Benzo[b][3][4]naphthyridone | DMSO-d₆ | 177.13, 155.28, 151.78, 141.61, 136.30, 134.72, 126.62, 122.43, 121.43, 118.48, 118.43, 115.83[5] |

Infrared (IR) Spectroscopy Data

Table 3: IR Spectral Data of Related 1,8-Naphthyridine Derivatives

| Compound/Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | 1721 (C=O) | Aldehyde carbonyl stretch.[6] |

| Aldehyde (general) | ~2700-2800 (C-H), 1685-1666 (C=O, conjugated) | The aldehydic C-H stretch is a useful diagnostic peak. The C=O stretch is shifted to lower wavenumbers with conjugation.[7] |

| 2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde | 1703 (C=O), 1607, 3060, 3186 | Spectral features of a related naphthyridine aldehyde.[1] |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data of this compound

| Compound | Molecular Formula | Molecular Weight | Key Fragmentation (m/z) |

| This compound | C₉H₆N₂O | 158.16 | Data not available. |

| 1,8-Naphthyridine (Parent Compound) | C₈H₆N₂ | 130.15 | 130 (M+), 103, 76[8] |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of 1,8-naphthyridine derivatives are crucial for reproducible research.

Synthesis of 1,8-Naphthyridine Derivatives via Friedländer Annulation

A common and effective method for synthesizing the 1,8-naphthyridine core is the Friedländer annulation. The following protocol is a general procedure that can be adapted for the synthesis of this compound.

Materials:

-

2-Aminonicotinaldehyde

-

An appropriate carbonyl compound (e.g., a protected α-formyl ketone or equivalent)

-

Choline hydroxide (catalyst)[3]

-

Water (solvent)[3]

-

Ethyl acetate

-

Nitrogen gas

Procedure:

-

In a round-bottom flask, a mixture of 2-aminonicotinaldehyde (0.5 mmol) and the carbonyl derivative (0.5-1.5 mmol) is stirred in water (1 mL).[3]

-

Choline hydroxide (1 mol%) is added to the stirred mixture.[3]

-

The reaction vessel is purged with nitrogen and maintained under a nitrogen atmosphere.[3]

-

The reaction mixture is heated to 50 °C and stirred.[9]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).[3]

-

Upon completion, the mixture is cooled to room temperature.[9]

-

The product is extracted with ethyl acetate (40 mL) and water (10 mL).[3][9]

-

The organic layer is separated and concentrated under reduced pressure to yield the crude product.[3][9]

-

The product can be further purified by column chromatography or recrystallization.[9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) may be added as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: For ¹H NMR, typically 16-64 scans are acquired. For ¹³C NMR, a larger number of scans may be necessary to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy:

-

Sample Preparation: IR spectra can be recorded using KBr pellets for solid samples or as a thin film for oils.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrophotometer is used.

-

Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An electrospray ionization (ESI) or electron impact (EI) mass spectrometer is used.

-

Data Acquisition: The mass spectrum is acquired in positive or negative ion mode, depending on the analyte.

Visualizing the Synthetic Workflow

The Friedländer synthesis provides a clear and logical workflow for the creation of the 1,8-naphthyridine core structure. The following diagram illustrates the key steps of this reaction.

Caption: Friedländer Synthesis Workflow for 1,8-Naphthyridines.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthyridine(254-60-4) 13C NMR spectrum [chemicalbook.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. researchgate.net [researchgate.net]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. 1,8-Naphthyridine [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of 1,8-Naphthyridine-2-carbaldehyde Derivatives: A Technical Guide

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] Derivatives of 1,8-naphthyridine have garnered significant attention for their potential as therapeutic agents, exhibiting antimicrobial, anticancer, anti-inflammatory, antiviral, and analgesic properties.[1][2][4] This technical guide provides an in-depth overview of the biological activities of 1,8-naphthyridine-2-carbaldehyde and its derivatives, with a focus on their anticancer and antimicrobial applications, mechanisms of action, and the experimental protocols used for their evaluation.

Anticancer Activity

A substantial body of research highlights the potent anticancer properties of 1,8-naphthyridine derivatives against various human cancer cell lines.[5][6] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymes involved in cancer progression.[6]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of several 1,8-naphthyridine derivatives have been quantified using the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of representative IC50 values is presented in Table 1.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 12 | HBL-100 (Breast) | 1.37 | [7] |

| Compound 17 | KB (Oral) | 3.7 | [7] |

| Compound 22 | SW-620 (Colon) | 3.0 | [7] |

| Compound 29 | PA-1 (Ovarian) | 0.41 | [8] |

| Compound 29 | SW620 (Colon) | 1.4 | [8] |

| Compound 36 | PA-1 (Ovarian) | 1.19 | [8] |

| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [8] |

| Compound 47 | K-562 (Leukemia) | 0.77 | [8] |

| Derivative 4d | MCF7 (Breast) | 1.68 | [6] |

| Derivative 8d | MCF7 (Breast) | 1.62 | [6] |

| Derivative 10c | MCF7 (Breast) | 1.47 | [6] |

| Compounds 3f, 6f, 8c, 10b | MCF7 (Breast) | 6.53 - 7.89 | [9] |

Mechanism of Action: Topoisomerase II Inhibition

A primary mechanism by which 1,8-naphthyridine derivatives exert their anticancer effects is through the inhibition of topoisomerase II.[6][10][11] This enzyme is crucial for managing DNA topology during replication and transcription. By binding to the enzyme-DNA complex, these derivatives prevent the re-ligation of DNA strands, leading to double-strand breaks and ultimately, apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 1,8-naphthyridine derivatives and incubate for 24-72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Activity

1,8-Naphthyridine derivatives, including the foundational compound nalidixic acid, have a long history as antimicrobial agents.[12] They are effective against a range of Gram-positive and Gram-negative bacteria.[13][14]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Thiadiazole derivative | K. pneumoniae | 6.25–125 | [2] |

| Thiadiazole derivative | B. subtilis | 6.25–125 | [2] |

| Thiadiazole derivative | P. aeruginosa | 6.25–125 | [2] |

| Schiff Base 7 | Micrococcus luteus | 25 | [13] |

| Schiff Base 7 | S. aureus | 12.5 | [13] |

| Schiff Base 8 | Aspergillus niger | 12.5 | [13] |

| Schiff Base 12 | S. thyphimurium | 15.625 | [13] |

| Schiff Base 12 | P. aeruginosa | 7.81 | [13] |

| ANA-12 | M. tuberculosis H37Rv | 6.25 | [15] |

| ANC-2, ANA-1, ANA 6–8, ANA-10 | M. tuberculosis H37Rv | 12.5 | [15] |

Mechanism of Action: DNA Gyrase Inhibition

Similar to their anticancer activity, the antimicrobial action of many 1,8-naphthyridine derivatives involves the inhibition of bacterial DNA gyrase (a type II topoisomerase).[10][12] This enzyme is essential for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Inhibition of DNA gyrase leads to a disruption of these processes and ultimately bacterial cell death.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[12]

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the 1,8-naphthyridine derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]

Workflow for Antimicrobial Screening

Anti-inflammatory Activity

Certain 1,8-naphthyridine-2-carboxamide derivatives have demonstrated potent anti-inflammatory effects.[16][17] These effects are mediated through the suppression of pro-inflammatory signaling pathways.

Mechanism of Action: TLR4/Myd88/NF-κB Pathway Suppression

One key mechanism is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[16][17] Upon stimulation by lipopolysaccharide (LPS), TLR4 activation leads to the recruitment of the adaptor protein MyD88, culminating in the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6.[16][17] Certain 1,8-naphthyridine derivatives can suppress this pathway, thereby reducing the inflammatory response.[16][17]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

The Griess assay is a common method for measuring nitrite levels, an indicator of NO production by inflammatory cells.

-

Cell Culture: Culture BV2 microglial cells and stimulate them with LPS in the presence or absence of the 1,8-naphthyridine derivatives for 24 hours.[16]

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reagent: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with significant therapeutic potential. Their diverse biological activities, particularly in the realms of anticancer and antimicrobial chemotherapy, are underpinned by well-defined mechanisms of action, primarily the inhibition of topoisomerases. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of these potent molecules for future clinical applications.

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Versatile Precursor: A Technical Guide to 1,8-Naphthyridine-2-carbaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Among the various derivatives of this scaffold, 1,8-naphthyridine-2-carbaldehyde stands out as a versatile precursor for the synthesis of a multitude of biologically active molecules. Its reactive aldehyde functionality serves as a key handle for introducing diverse chemical moieties, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, key reactions, and medicinal chemistry applications of this compound, supported by experimental protocols, quantitative data, and mechanistic diagrams.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, primarily involving the construction of the 1,8-naphthyridine core followed by the introduction or modification of a functional group at the 2-position. Two prominent methods are the Friedländer annulation followed by oxidation, and the Vilsmeier-Haack reaction on a suitable precursor.

Method 1: Friedländer Annulation and Subsequent Oxidation

A common and versatile approach to the 1,8-naphthyridine core is the Friedländer annulation, which involves the reaction of a 2-aminopyridine derivative with a β-dicarbonyl compound or its equivalent.

Experimental Protocol: Synthesis of 2-Methyl-1,8-naphthyridine (Precursor to the Carbaldehyde)

A mixture of 2-aminonicotinaldehyde (1.0 eq) and acetone (1.5 eq) is stirred in water. A catalytic amount of an ionic liquid or a mild acid can be added to facilitate the reaction. The reaction mixture is heated at 50-80°C and monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 2-methyl-1,8-naphthyridine.[1]

Experimental Protocol: Oxidation of 2-Methyl-1,8-naphthyridine

To a solution of 2-methyl-1,8-naphthyridine (1.0 eq) in a suitable solvent such as dioxane, selenium dioxide (SeO2) (2.0-3.0 eq) is added. The reaction mixture is heated at reflux and the progress is monitored by TLC. After completion, the reaction mixture is filtered to remove selenium residues, and the filtrate is concentrated. The resulting crude this compound is then purified by column chromatography.

Method 2: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds. While direct formylation of the 1,8-naphthyridine ring at the 2-position can be challenging, a related analogue, 2-chloro-1,8-naphthyridine-3-carbaldehyde, has been successfully synthesized using this method, which provides a valuable reference.

Experimental Protocol: Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde (Analogue Synthesis)

To a solution of N-(pyridin-2-yl)acetamide (1.0 eq) in dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise at 0-5°C. The reaction mixture is then heated and stirred. Upon completion, the mixture is poured onto crushed ice and neutralized. The precipitated solid is filtered, washed with water, and recrystallized to afford 2-chloro-1,8-naphthyridine-3-carbaldehyde.[2][3][4]

Key Reactions of this compound in Medicinal Chemistry

The aldehyde group of this compound is a versatile functional group that can be readily transformed into a wide array of other functionalities, significantly expanding the accessible chemical diversity for drug discovery programs.

Formation of Schiff Bases

The condensation of this compound with primary amines yields Schiff bases (imines). This reaction is a cornerstone in combinatorial chemistry for generating large libraries of compounds for biological screening. The resulting Schiff bases are not only stable compounds but also serve as intermediates for further synthetic transformations.

Experimental Protocol: General Procedure for Schiff Base Synthesis

To a solution of this compound (1.0 eq) in a suitable solvent like ethanol or methanol, the desired primary amine (1.0-1.2 eq) is added. A catalytic amount of an acid (e.g., acetic acid) can be added to promote the reaction. The mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The resulting Schiff base often precipitates from the solution upon cooling and can be collected by filtration and purified by recrystallization.

Formation of Hydrazones

Reacting this compound with hydrazine or its derivatives (e.g., phenylhydrazine, thiosemicarbazide) leads to the formation of hydrazones. These derivatives have shown significant potential as antimicrobial and anticancer agents.[5][6][7][8]

Experimental Protocol: General Procedure for Hydrazone Synthesis

This compound (1.0 eq) is dissolved in a suitable solvent such as ethanol. A solution of the hydrazine derivative (1.0 eq) in the same solvent is then added. The reaction mixture is stirred at room temperature or heated under reflux for a few hours. The product, which often precipitates out of the solution, is collected by filtration, washed, and can be purified by recrystallization.[5]

Biological Activities of this compound Derivatives

The 1,8-naphthyridine core is associated with a wide range of pharmacological activities. Derivatives synthesized from this compound have shown promising results in various therapeutic areas, including oncology, infectious diseases, and inflammation.

Anticancer Activity

Many 1,8-naphthyridine derivatives exhibit potent anticancer activity. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as topoisomerases and protein kinases. The data below summarizes the cytotoxic activity of some 1,8-naphthyridine derivatives against various cancer cell lines.

| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,8-Naphthyridine-3-carboxamide | Compound 12 | HBL-100 (Breast) | 1.37 | [9] |

| 1,8-Naphthyridine-3-carboxamide | Compound 17 | KB (Oral) | 3.7 | [9] |

| 1,8-Naphthyridine-3-carboxamide | Compound 22 | SW-620 (Colon) | 3.0 | [9] |

| 2-Phenyl-7-methyl-1,8-naphthyridine | Derivative 10c | MCF-7 (Breast) | 1.47 | [10] |

| 2-Phenyl-7-methyl-1,8-naphthyridine | Derivative 8d | MCF-7 (Breast) | 1.62 | [10] |

| 2-Phenyl-7-methyl-1,8-naphthyridine | Derivative 4d | MCF-7 (Breast) | 1.68 | [10] |

| Schiff Base Metal Complex | Mn(II) complex | HCT 116 (Colorectal) | 0.7 | [11] |

| Schiff Base Metal Complex | Mn(II) complex | HepG2 (Liver) | 1.1 | [11] |

| Schiff Base Metal Complex | Mn(II) complex | MCF-7 (Breast) | 6.7 | [11] |

Antimicrobial Activity

The 1,8-naphthyridine scaffold is a well-established pharmacophore in the field of antimicrobial agents, with nalidixic acid being a notable example. Derivatives obtained from this compound, particularly hydrazones, have demonstrated significant activity against a range of bacterial and fungal pathogens.

| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Hydrazide-hydrazone | Compound 8 | Bacillus subtilis | < 1 | [7] |

| Hydrazide-hydrazone | Compound 9 | Bacillus subtilis | < 1 | [7] |

| Hydrazide-hydrazone | Compound 15 | Gram-positive bacteria | 1.95 - 7.81 | [7] |

| Hydrazide-hydrazone | Compound 24 | Various bacteria | 0.48 - 15.62 | [7] |

| Hydrazide-hydrazone | Compound 25 | Various bacteria | 0.48 - 15.62 | [7] |

| Hydrazide-hydrazone | Compound 26 | Various bacteria | 0.48 - 15.62 | [7] |

| Steroidal Hydrazone | Compound 11 | Bacillus cereus | 750 | [12] |

Anti-inflammatory Activity

Certain 1,8-naphthyridine derivatives have shown potent anti-inflammatory effects. For instance, a series of 1,8-naphthyridine-2-carboxamide derivatives were evaluated for their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

| Compound | Inhibition of NO Production IC50 (µM) | Inhibition of TNF-α Production IC50 (µM) | Inhibition of IL-6 Production IC50 (µM) | Reference |

| HSR2101 | 45.3 | > 100 | > 100 | [13][14] |

| HSR2102 | 31.5 | 42.7 | 58.6 | [13][14] |

| HSR2103 | 25.8 | 33.1 | 45.2 | [13][14] |

| HSR2104 | 15.4 | 21.8 | 29.7 | [13][14] |

| HSR2105 | 62.1 | 75.4 | > 100 | [13][14] |

| HSR2106 | 85.3 | > 100 | > 100 | [13][14] |

| HSR2107 | > 100 | > 100 | > 100 | [13][14] |

| HSR2113 | 92.4 | > 100 | > 100 | [13][14] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1,8-naphthyridine derivatives stem from their ability to interact with various biological targets and modulate key signaling pathways.

Anticancer Mechanism: Kinase Inhibition

Many 1,8-naphthyridine derivatives function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) that are crucial for cancer cell growth and proliferation.

Caption: Kinase inhibition by 1,8-naphthyridine derivatives.

Antimicrobial Mechanism: DNA Gyrase Inhibition

A primary mechanism of antimicrobial action for many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication and repair.

Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.

Anti-inflammatory Mechanism: TLR4/Myd88/NF-κB Pathway Inhibition

1,8-Naphthyridine derivatives can exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the inflammatory response.

Caption: TLR4/Myd88/NF-κB pathway inhibition.

Conclusion

This compound is a highly valuable and versatile precursor in medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group provide a gateway to a vast array of derivatives with significant therapeutic potential. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities of these derivatives underscore the importance of the 1,8-naphthyridine scaffold in drug discovery. Further exploration of the chemical space around this precursor, guided by an understanding of its structure-activity relationships and mechanisms of action, holds great promise for the development of novel and effective therapeutic agents.

References

- 1. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]

- 5. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]

- 8. psecommunity.org [psecommunity.org]

- 9. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1,8-Naphthyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 1,8-Naphthyridine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on reported physical properties, general synthesis, and recommended protocols for determining solubility and stability.

Core Physicochemical Properties

This compound is a solid compound with the molecular formula C₉H₆N₂O.[1][2] It is characterized by a melting point of 138 °C and a boiling point of 331.3 °C at 760 mmHg.[1] Supplier data indicates that for optimal stability, the compound should be stored in an inert atmosphere at a temperature range of 2-8°C.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆N₂O | [1][2] |

| Molecular Weight | 158.16 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 138 °C | [1] |

| Boiling Point | 331.3 °C at 760 mmHg | [1] |

| Density | 1.299 g/cm³ | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Synthesis and Purification

The synthesis of 1,8-naphthyridine derivatives can be achieved through various established methods, most notably the Friedländer annulation. A general and environmentally friendly approach involves the condensation of 2-aminonicotinaldehyde with a suitable carbonyl compound containing an α-methylene group. This reaction can be efficiently catalyzed by a base in an aqueous medium.

A representative experimental workflow for the synthesis of a 1,8-naphthyridine derivative is depicted in the following diagram:

Caption: General workflow for the synthesis and purification of 1,8-naphthyridine derivatives.

Experimental Protocol: General Synthesis of a 1,8-Naphthyridine Derivative

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminonicotinaldehyde and the corresponding carbonyl compound in a suitable solvent (e.g., water).

-

Catalyst Addition: Add a catalytic amount of a suitable base (e.g., choline hydroxide).

-

Reaction: Stir the reaction mixture at an appropriate temperature (e.g., 50°C) and monitor the progress using thin-layer chromatography (TLC).

-

Workup: After completion, extract the product with an organic solvent (e.g., ethyl acetate) and wash with water.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the pure 1,8-naphthyridine derivative.

Solubility Profile

Currently, there is a lack of specific, publicly available quantitative data on the solubility of this compound in common laboratory solvents. However, based on the general solubility of related heterocyclic compounds, it is anticipated to exhibit some solubility in polar organic solvents.

Recommended Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound, the following established protocol, adapted from standard pharmaceutical guidelines, is recommended:

Caption: Standard workflow for determining the equilibrium solubility of a compound.

Detailed Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., methanol, ethanol, DMSO, water) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Filter the suspension through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility from the measured concentration.

Stability Assessment

Recommended Experimental Protocols for Stability Testing

To evaluate the stability of this compound, the following standard pharmaceutical stability testing protocols should be employed.

1. pH Stability (Hydrolytic Stability):

Caption: Workflow for assessing the pH stability of a compound.

Detailed Methodology:

-

Solution Preparation: Prepare solutions of this compound in a series of aqueous buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).

-

Incubation: Store the solutions at a controlled temperature (e.g., 40°C) and protect them from light.

-

Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw aliquots from each solution.

-

Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and any formed degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics at each pH.

2. Photostability:

Detailed Methodology:

-

Sample Exposure: Expose solid this compound and its solutions in a suitable solvent to a controlled light source (e.g., a xenon lamp or a metal halide lamp) that mimics the UV-Visible spectrum of sunlight, following ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: After a defined exposure period, analyze both the light-exposed and dark control samples for any physical changes and quantify the parent compound and degradation products by a stability-indicating HPLC method.

3. Thermal Stability:

Detailed Methodology:

-

Sample Storage: Store solid this compound at elevated temperatures (e.g., 40°C, 60°C, and 80°C) in a controlled environment.

-

Time Points: At specified time intervals, remove samples for analysis.

-

Analysis: Assess the samples for any changes in physical appearance and quantify the purity and any degradation products using a suitable analytical method like HPLC.

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited in the current literature, this guide provides a foundation based on its known physical properties and established methodologies for its characterization. Researchers and drug development professionals are strongly encouraged to perform the recommended experimental protocols to generate the specific data required for their applications. This will ensure a comprehensive understanding of the compound's behavior and facilitate its effective use in the development of new chemical entities.

References

The Versatile Scaffold: 1,8-Naphthyridine-2-carbaldehyde in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast array of heterocyclic scaffolds, among which the 1,8-naphthyridine core has emerged as a "privileged structure." Its unique electronic properties and versatile synthetic handles have made it a cornerstone in the development of numerous biologically active compounds. This technical guide delves into the specific potential of a key derivative, 1,8-Naphthyridine-2-carbaldehyde, as a pivotal building block in drug discovery. We will explore its synthesis, derivatization, and the pharmacological activities of the resulting compounds, supported by experimental protocols and quantitative data to empower researchers in this exciting field.

The 1,8-Naphthyridine Core: A Foundation for Diverse Biological Activity

The 1,8-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, has garnered significant attention due to its presence in numerous compounds with a wide spectrum of biological activities. These include anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. The ability of the 1,8-naphthyridine scaffold to act as a bioisostere for other bicyclic systems, such as quinoline and purine, allows for its interaction with a variety of biological targets.

Synthesis of this compound: A Key Intermediate

The aldehyde functionality at the 2-position of the 1,8-naphthyridine ring is a versatile handle for a wide range of chemical transformations, making this compound a crucial intermediate for creating diverse chemical libraries. Two primary synthetic routes are commonly employed for its preparation:

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds. This reaction typically involves the use of a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt then attacks the electron-rich 1,8-naphthyridine precursor to introduce the formyl group.

Oxidation of 2-Methyl-1,8-naphthyridine

An alternative strategy involves the selective oxidation of the methyl group of 2-methyl-1,8-naphthyridine. This precursor can be synthesized through the Friedländer annulation, a condensation reaction between an ortho-aminoaromatic aldehyde (2-aminonicotinaldehyde) and a compound containing an α-methylene group (e.g., acetone). Subsequent oxidation of the methyl group, for instance using selenium dioxide (SeO₂), yields the desired this compound.

Derivatization of this compound: Gateway to Bioactive Molecules

The true potential of this compound lies in its ability to be readily converted into a vast array of derivatives. The aldehyde group serves as an excellent electrophile for reactions with various nucleophiles, leading to the formation of Schiff bases, hydrazones, and other related structures. These derivatives often exhibit enhanced biological activities compared to the parent aldehyde.

Schiff Base Formation

The condensation of this compound with primary amines yields Schiff bases (imines). This reaction provides a straightforward method to introduce a wide range of substituents, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. Schiff bases derived from various aldehydes have shown significant potential as anticancer and antimicrobial agents.

Reactivity of the Aldehyde Group in 1,8-Naphthyridine-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of a carbaldehyde group at the 2-position of the 1,8-naphthyridine ring system provides a versatile synthetic handle for further molecular elaboration. This technical guide offers an in-depth exploration of the reactivity of the aldehyde group in 1,8-naphthyridine-2-carbaldehyde, providing researchers and drug development professionals with a comprehensive resource for the design and synthesis of novel 1,8-naphthyridine-based compounds.

The aldehyde functionality in this compound is activated by the electron-withdrawing nature of the fused pyridine rings, making it susceptible to a variety of nucleophilic additions and condensation reactions. This guide will detail key transformations of this aldehyde group, including condensation reactions, oxidation, reduction, and olefination reactions.

Synthesis of this compound

The parent compound, this compound, can be synthesized through several routes. A common method involves the Friedländer annulation, which condenses 2-aminonicotinaldehyde with a suitable carbonyl compound containing an α-methylene group. For instance, reaction with acetone can yield 2-methyl-1,8-naphthyridine, which can then be oxidized to the corresponding aldehyde.

A more direct approach involves the reaction of 2-aminonicotinaldehyde with α,β-unsaturated aldehydes or their equivalents.

Reactivity of the Aldehyde Group

The aldehyde group at the 2-position of the 1,8-naphthyridine ring is a key site for chemical modification. Its reactivity is influenced by the electron-deficient nature of the naphthyridine core. This section details the primary reactions of this functional group.

Condensation Reactions

The electrophilic carbon of the aldehyde group readily reacts with various nucleophiles in condensation reactions to form new carbon-carbon and carbon-nitrogen bonds.

The Knoevenagel condensation involves the reaction of the aldehyde with active methylene compounds, catalyzed by a base, to yield α,β-unsaturated products. This reaction is a powerful tool for extending the carbon framework.

Table 1: Knoevenagel Condensation of this compound with Active Methylene Compounds

| Active Methylene Compound | Catalyst | Solvent(s) | Temperature | Product | Yield (%) | Reference |

| Malononitrile | None | H₂O/EtOH | Room Temp. | (E)-2-((1,8-naphthyridin-2-yl)methylene)malononitrile | High (expected) | [1] |

| Ethyl cyanoacetate | None | H₂O/EtOH | Room Temp. | Ethyl (E)-2-cyano-3-(1,8-naphthyridin-2-yl)acrylate | High (expected) | [1] |

| Cyanoacetamide | None | H₂O/EtOH | Room Temp. | (E)-2-cyano-3-(1,8-naphthyridin-2-yl)acrylamide | High (expected) | [1] |

Note: Yields are inferred from similar reactions with pyridinecarbaldehydes as reported in the literature.

Experimental Protocol: General Procedure for Catalyst-Free Knoevenagel Condensation [1]

-

In a suitable reaction vessel, dissolve this compound (1.0 mmol) in a 1:1 mixture of water and ethanol (10 mL).

-

Add the active methylene compound (1.1 mmol) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solid product is typically collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

References

The 1,8-Naphthyridine Scaffold: A Comprehensive Guide to its Synthesis, Functionalization, and Application in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core, a nitrogen-containing heterocyclic scaffold, has emerged as a "privileged" structure in medicinal chemistry. Its versatile synthetic accessibility, amenability to structural modification, and broad spectrum of biological activities have established it as a valuable framework for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the synthesis, functionalization, and diverse biological applications of the 1,8-naphthyridine scaffold, with a focus on its role in modern drug discovery.

Synthesis of the 1,8-Naphthyridine Core

The construction of the 1,8-naphthyridine ring system can be achieved through several established synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Friedländer Annulation

The Friedländer annulation is a widely employed and versatile method for the synthesis of quinolines and their heteroaromatic analogues, including 1,8-naphthyridines. This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde or a corresponding ketone with a compound containing an active methylene group.

A general workflow for the Friedländer synthesis of 1,8-naphthyridines is depicted below:

Experimental Protocol: Green Synthesis of 2-Substituted-1,8-naphthyridines via Friedländer Annulation

This protocol describes a sustainable approach to the Friedländer reaction using water as the solvent.

Materials:

-

2-Aminopyridine-3-carbaldehyde

-

Appropriate ketone or active methylene compound (e.g., acetone, ethyl acetoacetate)

-

Choline hydroxide (catalyst)

-

Water (solvent)

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add 2-aminopyridine-3-carbaldehyde (1.0 eq), the active methylene compound (1.2-1.5 eq), and water.

-

Add choline hydroxide (1-5 mol%) to the mixture.

-

Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1,8-naphthyridine derivative.

Gould-Jacobs Reaction

The Gould-Jacobs reaction provides an alternative route to 4-hydroxy-1,8-naphthyridine derivatives, which are valuable intermediates for further functionalization. The reaction proceeds in two main steps: a condensation reaction followed by a thermal cyclization. A key precursor in this synthesis is nalidixic acid, a foundational antibiotic of the quinolone class.[2]

Experimental Protocol: Synthesis of Nalidixic Acid

Step 1: Condensation

-

A mixture of 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate is heated.

-

The reaction mixture is cooled, and the crude product, diethyl ((6-methylpyridin-2-yl)amino)methylenemalonate, is isolated.

Step 2: Cyclization and Saponification

-

The intermediate from Step 1 is heated in a high-boiling point solvent (e.g., Dowtherm A) to induce cyclization, yielding ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate.

-

The resulting ester is saponified using an aqueous solution of sodium hydroxide.

-

Acidification of the reaction mixture precipitates 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid.

Step 3: N-Alkylation

-

The product from Step 2 is treated with ethyl iodide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to yield nalidixic acid.

Functionalization of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core can be readily functionalized at various positions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the introduction of aryl, heteroaryl, and amino groups onto the 1,8-naphthyridine scaffold. These reactions typically require a pre-functionalized naphthyridine, such as a halo-substituted derivative.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloro-1,8-naphthyridine Derivative

Materials:

-

2-Chloro-1,8-naphthyridine derivative

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., dioxane, toluene, DMF)

-

Water

Procedure:

-

To a reaction vessel, add the 2-chloro-1,8-naphthyridine derivative (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (2-10 mol%), and the base (2.0-3.0 eq).

-

Add the degassed solvent and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

-

Purify the residue by column chromatography to obtain the desired C-2 arylated 1,8-naphthyridine.

C-H Functionalization

Direct C-H functionalization has emerged as an atom-economical and efficient strategy for the modification of heterocyclic scaffolds. This approach avoids the need for pre-functionalization, thereby shortening synthetic sequences.

Biological Activities and Applications

1,8-Naphthyridine derivatives exhibit a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.[1][2]

Antimicrobial Activity

The 1,8-naphthyridine scaffold is a cornerstone of the quinolone class of antibiotics. Nalidixic acid was the first of this class to be introduced clinically.[2] Subsequent generations of fluoroquinolones, which incorporate a fluorine atom and various substituents on the naphthyridine or quinoline core, have shown broad-spectrum antibacterial activity. These compounds primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected 1,8-Naphthyridine Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Nalidixic Acid | Escherichia coli | 4-128 | [3] |

| Enoxacin | Escherichia coli | 0.05-0.78 | [3] |

| Trovafloxacin | Streptococcus pneumoniae | 0.06-0.25 | [3] |

| Gemifloxacin | Streptococcus pneumoniae | ≤0.03-0.06 | [3] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Materials:

-

Test compounds (1,8-naphthyridine derivatives)

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in the growth medium in the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.

-

Inoculate each well with the bacterial suspension. Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific bacterial strain.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Numerous 1,8-naphthyridine derivatives have demonstrated potent anticancer activity through various mechanisms of action.

Topoisomerase Inhibition: Certain derivatives act as topoisomerase poisons, stabilizing the covalent complex between the enzyme and DNA, which leads to DNA strand breaks and subsequent apoptosis. Voreloxin is a notable example of a 1,8-naphthyridine derivative that targets topoisomerase II.

Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are controlled by protein kinases. 1,8-Naphthyridine derivatives have been developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth, proliferation, and angiogenesis.[4]

Table 2: In Vitro Anticancer Activity (IC₅₀) of Selected 1,8-Naphthyridine Derivatives

| Compound | Cell Line | Target | IC₅₀ (µM) | Reference |

| Voreloxin | HCT116 (Colon) | Topoisomerase II | 0.1-0.5 | [5] |

| Derivative A | A549 (Lung) | EGFR | 0.05 | [6] |

| Derivative B | HUVEC (Endothelial) | VEGFR-2 | 0.02 | [6] |

| Derivative C | MCF-7 (Breast) | Not specified | 1.47 | [7] |

| Derivative D | HepG2 (Liver) | Not specified | 2.5 | [7] |

Experimental Protocol: MTT Assay for Cell Viability

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds (1,8-naphthyridine derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Other Biological Activities

Beyond their antimicrobial and anticancer properties, 1,8-naphthyridine derivatives have shown potential in a variety of other therapeutic areas, including:

-

Antiviral: Activity against viruses such as HIV and herpes simplex virus.

-

Anti-inflammatory: Inhibition of pro-inflammatory cytokine production.

-

Neurological Disorders: Potential applications in the treatment of Alzheimer's disease and other neurodegenerative conditions.[1]

Conclusion

The 1,8-naphthyridine scaffold continues to be a fertile ground for the discovery of new and effective therapeutic agents. Its synthetic tractability, coupled with its proven ability to interact with a wide range of biological targets, ensures its continued importance in the field of medicinal chemistry and drug development. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers working to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]